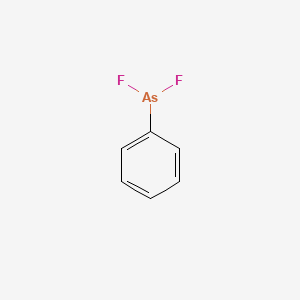
Arsine, difluorophenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsine, difluorophenyl- is an organoarsenic compound that contains arsenic and fluorine atoms attached to a phenyl ring This compound is part of a broader class of organoarsenic compounds known for their diverse chemical properties and applications
Méthodes De Préparation
The synthesis of Arsine, difluorophenyl- typically involves the reaction of difluorobenzene with arsenic trihydride (AsH3) under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. Industrial production methods may involve the use of high-purity arsenic and fluorinated benzene derivatives, ensuring minimal impurities and high yield.
Analyse Des Réactions Chimiques
Arsine, difluorophenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and fluorinated phenyl derivatives.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various arsenic-containing compounds and fluorinated aromatic compounds.
Applications De Recherche Scientifique
Arsine, difluorophenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: The compound’s unique reactivity makes it useful in studying biological systems and arsenic metabolism.
Medicine: Research into its potential therapeutic applications, particularly in targeting specific molecular pathways, is ongoing.
Industry: It finds use in the semiconductor industry for doping processes and in the synthesis of specialized materials.
Mécanisme D'action
The mechanism by which Arsine, difluorophenyl- exerts its effects involves the interaction of the arsenic center with various molecular targets. The compound can form covalent bonds with biological molecules, disrupting normal cellular functions. Pathways involved include oxidative stress induction and interference with enzyme activity, leading to potential cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to Arsine, difluorophenyl- include:
Triphenylarsine: Another organoarsenic compound with three phenyl groups attached to arsenic.
Arsine (AsH3): A simpler arsenic hydride without fluorine or phenyl groups.
Stibine (SbH3): A related compound containing antimony instead of arsenic. Arsine, difluorophenyl- is unique due to the presence of both fluorine and arsenic, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
368-97-8 |
|---|---|
Formule moléculaire |
C6H5AsF2 |
Poids moléculaire |
190.02 g/mol |
Nom IUPAC |
difluoro(phenyl)arsane |
InChI |
InChI=1S/C6H5AsF2/c8-7(9)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
VFMMEYOORMCMRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As](F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)

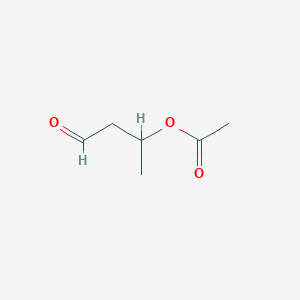

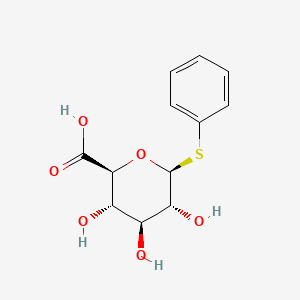
![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)
![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
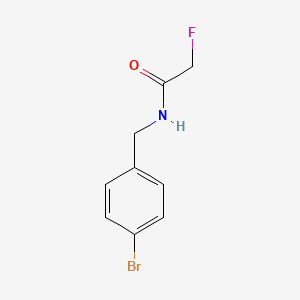
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)

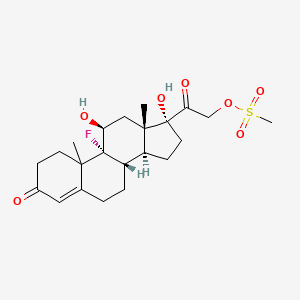

![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)
